molecular formula C12H13ClN4O2S2 B5800513 2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine

2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine

Cat. No. B5800513
M. Wt: 344.8 g/mol
InChI Key: GHNBNOSIGGCPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-{4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine, involves strategies that enable the introduction of functional groups to achieve desired chemical properties. Such synthesis often utilizes tert-butanesulfinamide in the creation of N-heterocycles, offering access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These methods allow for the construction of compounds with complex structures and functionalities, making them applicable in therapeutic developments (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their biological activity. For instance, the pyrimidine scaffold is present in various natural compounds and is the basis for many drugs due to its structural similarity to nucleotides. The versatility of the pyrimidine ring allows for the synthesis of numerous derivatives, which can exhibit a broad spectrum of biological activities. The structural features of these compounds, such as the presence of nitrogen atoms at specific positions, are essential for their function and interactions with biological targets (Kumar et al., 2019).

Chemical Reactions and Properties

Compounds like 2-{4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine undergo various chemical reactions that alter their properties and biological activities. These reactions include N-dealkylation, a common metabolic pathway for arylpiperazine derivatives, which affects their disposition and pharmacological effects. Understanding these reactions is crucial for developing drugs with desired effects and minimal side effects (Caccia, 2007).

properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S2/c13-10-2-3-11(20-10)21(18,19)17-8-6-16(7-9-17)12-14-4-1-5-15-12/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNBNOSIGGCPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.